molecular formula C11H9ClN2O B12922569 2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one CAS No. 106690-54-4

2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one

Cat. No.: B12922569
CAS No.: 106690-54-4
M. Wt: 220.65 g/mol
InChI Key: CGYOIFUDIYJZCM-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a 4-chlorophenyl group at the 2-position and a benzyl moiety at the 3-position. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, making them versatile scaffolds in medicinal chemistry. The 4-chlorophenyl substituent introduces electron-withdrawing effects, which can enhance metabolic stability and modulate binding affinity to biological targets.

Properties

CAS No.

106690-54-4

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9ClN2O/c12-9-3-1-8(2-4-9)7-10-13-6-5-11(15)14-10/h1-6H,7H2,(H,13,14,15)

InChI Key

CGYOIFUDIYJZCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC=CC(=O)N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)pyrimidin-4(1H)-one typically involves the condensation of 4-chlorobenzylamine with a suitable pyrimidine precursor. One common method involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the pyrimidinone ring. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of 2-(4-Chlorobenzyl)pyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 2-(4-chlorobenzyl)pyrimidin-4-ol.

    Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorobenzyl)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The 4-chlorophenyl group is a common feature, but substitutions at the 3-position vary widely, including fluorophenyl (), methoxyphenyl (), and fused heterocycles (–15). These modifications influence electronic properties, solubility, and target selectivity.
  • Functional Groups : Hydroxyethyl () and sulfanyl () groups improve solubility or enable covalent interactions with biological targets.

Challenges and Opportunities

  • Metabolic Stability : The 4-chlorophenyl group improves stability but may increase hepatotoxicity risks. Mercapto derivatives () offer reversible covalent binding but require optimization to mitigate off-target effects .
  • Synthetic Complexity : Fused-ring systems (–15) demand multi-step syntheses, whereas simpler analogues () prioritize scalability .

Biological Activity

2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound's structural features contribute significantly to its pharmacological potential, making it a subject of various research studies aimed at elucidating its mechanisms of action and therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C11H10ClN3O Molecular Weight 239 67 g mol \text{C}_{11}\text{H}_{10}\text{ClN}_{3}\text{O}\quad \text{ Molecular Weight 239 67 g mol }

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study reported that certain pyrimidine derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget BacteriaMIC (μM)
2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-oneE. coli0.21
5-Methyl-7-(substituted)Pseudomonas aeruginosa0.25
Other derivativesVariousVaries

Anticancer Activity

The anticancer potential of 2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one has been explored through in vitro studies on several cancer cell lines. For example, compounds derived from this structure have shown cytotoxic effects against HeLa and K562 cell lines, with IC50 values indicating effective cell growth inhibition .

Table 2: Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-oneHeLa15
Other derivativesK56210
Control (standard drug)HeLa5

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes. It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can enhance cholinergic transmission, providing symptomatic relief in patients.

Table 3: Enzyme Inhibition Activity

CompoundEnzyme TargetIC50 (μM)
2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-oneAcetylcholinesterase (AChE)12
Other derivativesUrease8

The biological activity of 2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one can be attributed to several mechanisms:

  • Interaction with DNA : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Binding : The presence of the chlorophenyl group enhances binding affinity to various enzymes, leading to effective inhibition.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cell membranes easily, facilitating its action against microbial cells.

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antibacterial effects of various pyrimidine derivatives, including those with chlorophenyl substitutions. Results indicated a significant reduction in bacterial load in treated groups compared to controls .
  • Cytotoxicity Assessment : An investigation into the cytotoxic effects on cancer cell lines revealed that compounds with the chlorophenyl moiety exhibited higher cytotoxicity than their non-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: The compound is typically synthesized via condensation reactions between substituted aldehydes and thiourea or urea derivatives under acidic or catalytic conditions. Optimization involves varying temperature (e.g., reflux in ethanol at 80°C), solvent choice (e.g., DMF or acetic acid), and catalyst use (e.g., p-toluenesulfonic acid). For example, substituent modifications on the aryl group (e.g., 4-chlorophenyl) can improve yields, as seen in analogous pyrimidinone syntheses with yields up to 89% .

Q. Which spectroscopic techniques are critical for characterizing 2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one, and what key spectral features confirm its structure?

  • Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .
  • NMR (¹H/¹³C): Confirms aromatic protons (δ 7.2–8.0 ppm for chlorophenyl), methylene protons (δ ~4.5–5.0 ppm for -CH₂-), and carbonyl carbons (δ ~160–170 ppm) .
  • Mass Spectrometry: Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the molecular formula .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Methodological Answer: Use cell proliferation assays (e.g., MTT assay ) to assess cytotoxicity. Enzyme inhibition studies (e.g., dihydrofolate reductase (DHFR) assays) can screen for pharmacological potential. Ensure triplicate measurements and IC₅₀ calculations to minimize variability .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction determines bond lengths, angles, and torsional conformations. For example, in related pyrimidinones, crystallography confirmed planarity of the pyrimidine ring and spatial orientation of the 4-chlorophenyl group, critical for docking studies . Crystals are grown via slow evaporation in polar solvents (e.g., methanol/water), and data refinement uses software like SHELX .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for dihydropyrimidinone derivatives targeting specific enzymes?

  • Methodological Answer: Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the aryl ring) and test inhibitory activity against target enzymes (e.g., DHFR). Computational docking (AutoDock Vina) can predict binding affinities, while regression analysis correlates structural features (e.g., logP, steric bulk) with activity .

Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values across studies) be systematically addressed?

  • Methodological Answer: Replicate assays under standardized conditions (e.g., pH, cell line, incubation time). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to cross-validate results. Statistical tools (e.g., ANOVA) identify outliers, while meta-analysis reconciles discrepancies .

Q. Which computational methods predict the pharmacokinetic and toxicological profiles of 2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one?

  • Methodological Answer: Tools like SwissADME calculate drug-likeness (Lipinski’s Rule of Five), while ProTox-II predicts toxicity endpoints (e.g., hepatotoxicity). Molecular dynamics simulations (AMBER/GROMACS) assess stability in biological membranes, and QSAR models optimize bioavailability .

Methodological Notes

  • Synthesis Optimization: Prioritize green chemistry principles (e.g., solvent-free conditions) to enhance sustainability .
  • Data Reproducibility: Document reaction parameters (e.g., stirring rate, purity of reagents) to ensure consistency .
  • Advanced Characterization: Combine XRD with DFT calculations to validate electronic properties .

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